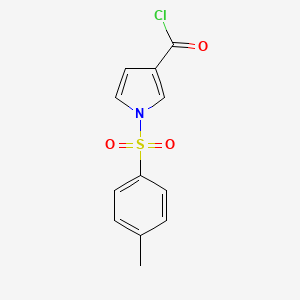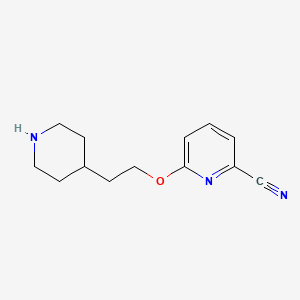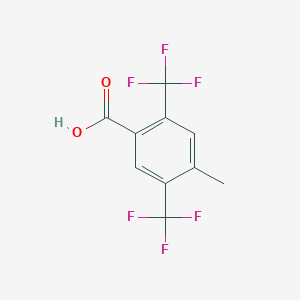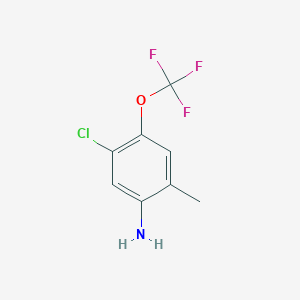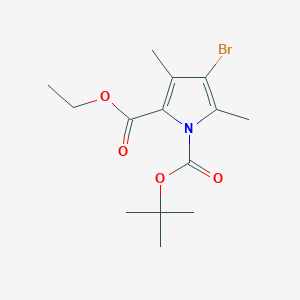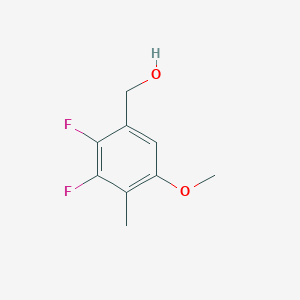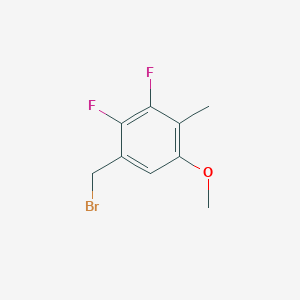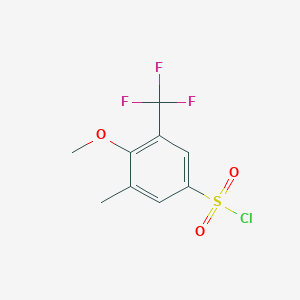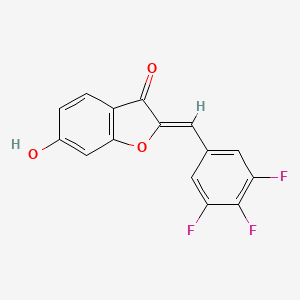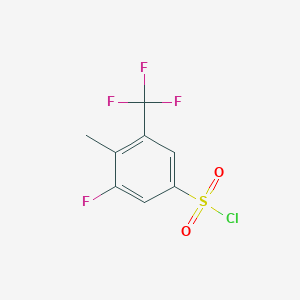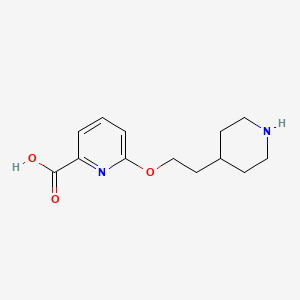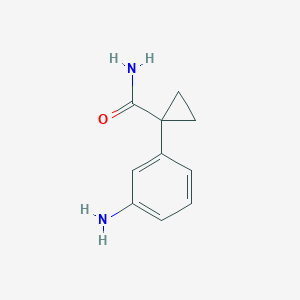
1-(3-Aminofenil)ciclopropanocarboxamida
Descripción general
Descripción
1-(3-Aminophenyl)cyclopropanecarboxamide, also known as APCCA, is a cyclic organic compound with the molecular formula C10H12N2O . It has a molecular weight of 176.22 g/mol .
Molecular Structure Analysis
The InChI code for 1-(3-Aminophenyl)cyclopropanecarboxamide is 1S/C10H12N2O/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5,11H2,(H,12,13) . This indicates the presence of a cyclopropane ring attached to a carboxamide group and an aminophenyl group.Physical and Chemical Properties Analysis
1-(3-Aminophenyl)cyclopropanecarboxamide is a solid at room temperature .Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica de 1-(3-Aminofenil)ciclopropanocarboxamida, pero desafortunadamente, la información disponible no detalla aplicaciones específicas para este compuesto. Es un químico especializado que se utiliza en la investigación proteómica, como lo indican las listas de productos de proveedores científicos .
Safety and Hazards
The safety information available indicates that 1-(3-Aminophenyl)cyclopropanecarboxamide has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404 .
Mecanismo De Acción
Target of Action
This compound is primarily used for research and development purposes , and further studies are needed to identify its specific targets and their roles.
Mode of Action
Cyclopropane derivatives, a class of compounds to which 1-(3-aminophenyl)cyclopropanecarboxamide belongs, are known to react with double bonds in alkenes or cycloalkenes . This reaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
As a cyclopropane derivative, it may be involved in reactions with alkenes or cycloalkenes , which could potentially affect various biochemical pathways
Action Environment
The action, efficacy, and stability of 1-(3-Aminophenyl)cyclopropanecarboxamide can be influenced by various environmental factors These factors could include temperature, pH, and the presence of other molecules in the environment
Propiedades
IUPAC Name |
1-(3-aminophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCJLPQSTQGHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

